![molecular formula C21H27N3O2 B3182307 N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide CAS No. 442898-34-2](/img/structure/B3182307.png)
N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide
Overview
Description
Scientific Research Applications
- NCGC00092410 is a potent, selective, and nonsugar glucocerebrosidase (GC) inhibitor. It effectively inhibits GC activity with an IC50 of 31 nM .
- Beyond inhibition, NCGC00092410 acts as a GC chaperone . It enhances the activity and lysosomal localization of glucocerebrosidase in mutant cell lines .
Glucocerebrosidase Inhibition
GC Chaperone Activity
Mechanism of Action
NCGC00092410, also known as ML008 or N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide, is a potent and selective inhibitor of glucocerebrosidase (GC). This compound has been studied for its potential use in the treatment of Gaucher disease .
Target of Action
The primary target of NCGC00092410 is glucocerebrosidase (GC) . GC is a lysosomal enzyme that plays a crucial role in the breakdown of glucocerebroside into glucose and ceramide . Mutations in the gene encoding this enzyme can lead to Gaucher disease, a lysosomal storage disorder .
Mode of Action
NCGC00092410 acts as a GC chaperone . It binds to the active site of the mutant enzyme, which may facilitate proper folding and trafficking to the lysosome . This interaction increases the activity and lysosomal localization of GC in mutant cell lines .
Biochemical Pathways
The action of NCGC00092410 affects the glucocerebroside metabolic pathway . By increasing the activity of GC, it enhances the breakdown of glucocerebroside, thereby preventing its accumulation in lysosomes . This can alleviate the symptoms of Gaucher disease, which is characterized by the buildup of glucocerebroside in various organs .
Pharmacokinetics
Its ability to increase the lysosomal localization of gc suggests that it can effectively reach and act within cells .
Result of Action
The primary result of NCGC00092410’s action is an increase in the activity and lysosomal localization of GC in mutant cell lines . This can potentially alleviate the symptoms of Gaucher disease by preventing the buildup of glucocerebroside .
properties
IUPAC Name |
N-(4-methyl-2-morpholin-4-ylquinolin-6-yl)cyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-15-13-20(24-9-11-26-12-10-24)23-19-8-7-17(14-18(15)19)22-21(25)16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVNPOBNVRBOOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3CCCCC3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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